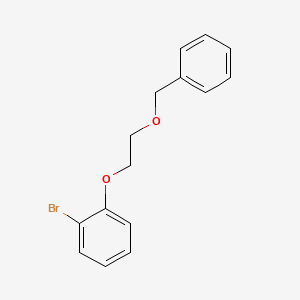

1-(2-(Benzyloxy)ethoxy)-2-bromobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of brominated aromatic compounds can involve various strategies. For instance, the synthesis of 1-bromo-2-ethoxycyclopropanes is achieved by lithiating an ethyl vinyl ether-dibromocarbene adduct with butyllithium in tetrahydrofuran at low temperatures, followed by reaction with electrophiles . This method demonstrates the utility of brominated intermediates in synthesizing complex structures like juvenile hormone and terpenoids. Similarly, the synthesis of 1,1′-oxybis(2-bromoethane-1,1-diyl)dibenzenes and 1-(1-(benzyloxy)-2-bromomethyl)benzenes is facilitated by KHSO4 catalysis under solvent-free conditions, highlighting a green and economical approach to brominated benzene derivatives .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be complex and is often characterized using various spectroscopic techniques. For example, the structure of 2-bromo-4,5,2′,4′,6′-pentamethoxyl benzophenone was confirmed by IR, UV, EIMS, 13C NMR, and 1H NMR . These techniques are essential for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Brominated aromatic compounds can participate in a variety of chemical reactions. The synthesis of dibenzopentalenes from 2-bromo-1-ethynylbenzenes using nickel(0) complexes is an example of a reaction that forms multiple C-C bonds in a single step . The stability of the aryl-nickel(II) complex intermediate plays a crucial role in this reaction. Additionally, the Horner-Wittig-Emmons reaction is used to synthesize a green light-emitting monomer from 2,5-dimethoxy-4-bromophenyl aldehyde, demonstrating the application of brominated compounds in materials science .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be deduced from their synthesis and molecular structure. For instance, the solid-state structure of 1,2-dimethoxybenzene was determined by X-ray crystallography, revealing the orientation of methoxy groups . The electronic properties of dibenzopentalenes with various functional groups were consistent with theoretical calculations and showed amphoteric redox properties . These properties are significant for the application of such compounds in electronic devices.

科学的研究の応用

Synthetic Chemistry and Molecular Modification

- 1-(2-(Benzyloxy)ethoxy)-2-bromobenzene serves as a precursor in the synthesis of complex molecules. For example, it's involved in the synthesis of biaryl carboxylic acids, which act as proton shuttles for the selective functionalization of indole C-H bonds, improving yield and selectivity for specific substrates (Pi et al., 2018). Moreover, it's used in KHSO4-catalyzed synthesis of oxybis dibenzenes and benzyloxy benzenes under solvent-free conditions, representing a green and economical conversion method (Joshi, Suresh & Adimurthy, 2013).

Preparation of Bioisosteric Analogues

- In medicinal chemistry, this compound is utilized in the synthesis of bioisosteric colchicine analogues, offering potential for the development of new therapeutic molecules. The synthesis involves steps like Corey–Chaykovsky epoxidation and Friedel–Crafts intramolecular cyclization (Shishov et al., 2014).

Phase Transfer Catalysis and Ultrasound Irradiation

- The compound is involved in synthesis methods that leverage phase-transfer catalysts and ultrasound irradiation. This approach is beneficial for nucleophilic substitution reactions, demonstrating the importance of factors like catalyst amount, agitation speed, and ultrasound frequency on reaction conversion rates (Wang & Rajendran, 2007).

Host-Guest Chemistry and Molecular Recognition

- In the study of inclusion complexes and molecular recognition, derivatives of 1-(2-(Benzyloxy)ethoxy)-2-bromobenzene are investigated to understand the binding behaviors and energy changes in host-guest systems, which has implications in fields like sensor technology and drug delivery systems (Song et al., 2008).

Photostimulated Radical Reactions

- The compound is used in photostimulated radical reactions, providing insights into reaction mechanisms and the formation of cyclic products. This is relevant in the synthesis of complex organic molecules, demonstrating the role of different aryl moieties and reaction conditions in product yield and selectivity (Vaillard, Postigo & Rossi, 2004).

作用機序

Target of Action

It’s known that benzylic compounds often interact with various enzymes and receptors in the body, depending on their specific structure and functional groups .

Mode of Action

The mode of action of 1-(2-(Benzyloxy)ethoxy)-2-bromobenzene is likely to involve a combination of reactions. One such reaction could be the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

It’s plausible that this compound could influence various biochemical pathways due to its potential to form carbon–carbon bonds via the suzuki–miyaura cross-coupling .

Pharmacokinetics

The presence of the benzyloxy group could potentially influence its solubility and permeability, thereby affecting its bioavailability .

Result of Action

The compound’s potential to form carbon–carbon bonds via the suzuki–miyaura cross-coupling could result in the formation of new organic compounds .

Action Environment

The action, efficacy, and stability of 1-(2-(Benzyloxy)ethoxy)-2-bromobenzene could be influenced by various environmental factors. These could include temperature, pH, and the presence of other compounds or enzymes that could interact with 1-(2-(Benzyloxy)ethoxy)-2-bromobenzene .

特性

IUPAC Name |

1-bromo-2-(2-phenylmethoxyethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO2/c16-14-8-4-5-9-15(14)18-11-10-17-12-13-6-2-1-3-7-13/h1-9H,10-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBUJRPCJIWYRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOC2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626300 |

Source

|

| Record name | 1-[2-(Benzyloxy)ethoxy]-2-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Benzyloxy)ethoxy)-2-bromobenzene | |

CAS RN |

223555-55-3 |

Source

|

| Record name | 1-[2-(Benzyloxy)ethoxy]-2-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。